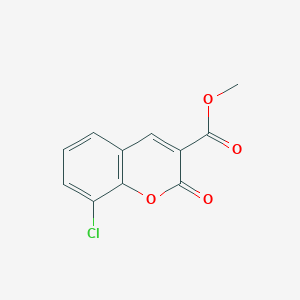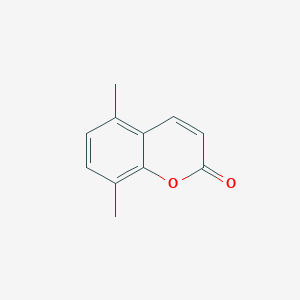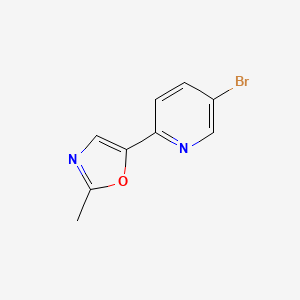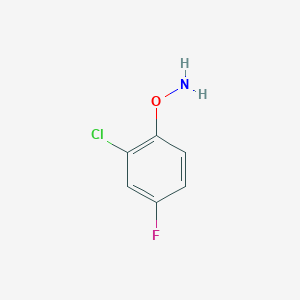
2-Chloro-6-nitrophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-chloro-6-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurization using a suitable reagent such as cyanuric acid . Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. The one-pot synthesis from primary amines under aqueous conditions is a notable example, providing a broad range of alkyl and aryl isothiocyanates .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: Can react with alcohols to form carbamates.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Major Products:
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-Chloro-6-nitrophenyl Isothiocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity underlies its use in bioconjugation and labeling applications.
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Lacks the chlorine and nitro substituents, making it less reactive in certain contexts.
4-Chloro-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the chlorine and nitro groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-nitrophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic and research applications where these substituents play a crucial role.
Propiedades
Fórmula molecular |
C7H3ClN2O2S |
|---|---|
Peso molecular |
214.63 g/mol |
Nombre IUPAC |
1-chloro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
Clave InChI |
PEQGKHHEGSODAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N=C=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)

![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
